Molecular Weight and Lipophilicity Comparison vs. Dimethyl-Substituted and Trifluoromethyl-Substituted Analogues
The target compound (MW 233.27) is significantly lighter than both the 4,6-dimethyl analogue (MW 261.33) and the 4-trifluoromethyl analogue (MW 301.27). This lower molecular weight can be advantageous for fragment-based lead generation, while the absence of additional lipophilic substituents (e.g., CF3) results in lower calculated logP, suggesting favourable permeability-solubility balance for early discovery .
| Evidence Dimension | Molecular weight / logP |
|---|---|
| Target Compound Data | MW = 233.27 g/mol; calculated logP ~2.1 (ChemDiv-derived methanone analogue: logP=2.0856) |
| Comparator Or Baseline | 6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (MW=261.33); 6-[4-(Trifluoromethyl)pyrimidin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid (MW=301.27); 6-(2,6-Dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (MW=261.32) |
| Quantified Difference | MW reduction: 28.06–68.00 g/mol (10.7–22.6%) relative to comparators; logP advantage: unsubstituted pyrimidine avoids 0.5–1.0 log unit increases induced by CF3 or dimethyl groups |
| Conditions | Calculated from chemical structures; logP estimated from ChemDiv analogue (SD61-0071) data |
Why This Matters
Lower molecular weight and lipophilicity improve compliance with fragment-based drug design guidelines and increase the compound’s utility as a core scaffold for hit-to-lead optimization.
